1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride
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Overview
Description
“1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1423034-31-4 . It has a molecular weight of 285.26 and its IUPAC name is 1-[(4-amino-1-piperidinyl)methyl]cyclohexanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of novel compounds involving aminopiperidine derivatives. For instance, compounds synthesized from 4-aminomorpholine and 1-aminopiperidine have been explored for their potential applications, indicating the versatility of similar structures in creating various chemical entities with potential biological activities (Foks, Pancechowska-Ksepko, & Gobis, 2014).
Biological Activities
- Compounds structurally related to aminopiperidines have been evaluated for their antioxidant and xanthine oxidase inhibitory activities. This includes the study of amino acid-derived Schiff base ligands and their transition metal complexes, highlighting the potential of these structures in developing enzyme inhibitors with therapeutic applications (Ikram et al., 2015).
Potential Medical Applications
- Investigations into optically active arthropod repellents have demonstrated the significance of piperidine derivatives in developing compounds that could protect against disease vectors, such as mosquitoes, showcasing the potential of these structures in public health applications (Klun, Ma, & Gupta, 2000).
Catalysis and Chemical Transformations
- Piperidine derivatives have been used as key intermediates in total syntheses, such as the reported enantioselective total synthesis of aloperine. This underscores the utility of aminopiperidine structures in complex organic syntheses and the development of novel methodologies for chemical transformations (Brosius, Overman, & Schwink, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLMGMODLFUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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